SRPIN803

Angiogenesis Ophthalmology Kinase Inhibition

SRPIN803 is the indispensable dual CK2/SRPK1 inhibitor for angiogenesis and AMD research. Its unique mechanism—potent CK2 inhibition (IC50=0.2 μM) combined with SRPK1 blockade (IC50=2.4 μM)—delivers VEGF suppression unattainable by selective SRPK1 inhibitors (e.g., SRPIN340). In ARPE-19 cells, it synergistically suppresses VEGF and angiogenesis genes (10 μM). Topical administration in a mouse CNV model achieves significant anti-angiogenic efficacy, a critical proof-of-concept for ocular neovascularization. Validated against 306 kinases for selectivity, SRPIN803 is the definitive standard for dissecting dual CK2/SRPK1 roles. Procure high-purity (≥98%) material for reproducible, publication-ready results.

Molecular Formula C14H9F3N4O3S
Molecular Weight 370.31 g/mol
Cat. No. B610994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSRPIN803
SynonymsSRPIN-803;  SRPIN 803;  SRPIN803; 
Molecular FormulaC14H9F3N4O3S
Molecular Weight370.31 g/mol
Structural Identifiers
InChIInChI=1S/C14H9F3N4O3S/c1-24-9-5-6(2-3-8(9)22)4-7-10(18)21-13(19-11(7)23)25-12(20-21)14(15,16)17/h2-5H,18H2,1H3
InChIKeyJCSNCMXWHKOYJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SRPIN803: A Dual CK2/SRPK1 Inhibitor with Demonstrated Anti-Angiogenic Efficacy for AMD Research


SRPIN803 is a cell-permeable, reversible, ATP-competitive small molecule belonging to the thiadiazolopyrimidinone class . It functions as a dual inhibitor of casein kinase 2 (CK2) and serine/arginine-rich protein kinase 1 (SRPK1), exhibiting IC50 values of 203 nM and 2.4 μM, respectively . In cellular assays (10 μM in ARPE-19 cells), SRPIN803 synergistically suppresses vascular endothelial growth factor (VEGF) production and down-regulates the expression of several angiogenesis-related genes . The compound is distinguished by its robust in vivo efficacy in a mouse model of age-related macular degeneration (AMD), where topical administration significantly inhibits choroidal neovascularization [1].

Why SRPIN803 Cannot Be Replaced by Standard SRPK1-Only Inhibitors


Substituting SRPIN803 with other SRPK inhibitors (e.g., SRPIN340, SPHINX) or CK2-specific inhibitors fails to replicate its functional anti-angiogenic profile. This is due to SRPIN803's unique dual inhibition mechanism [1]. Unlike SRPIN340, a selective SRPK1 inhibitor, SRPIN803 potently inhibits CK2 (IC50 = 0.2 μM), a kinase critical for VEGF expression and angiogenesis [1]. This dual activity translates directly into superior VEGF suppression in vitro and greater efficacy in preclinical models of choroidal neovascularization, as detailed in the quantitative evidence below [1].

SRPIN803: Quantified Differentiation from SRPK1-Only and Dual Inhibitor Alternatives


Direct Head-to-Head Comparison: SRPIN803 vs. SRPIN340 in VEGF Production

In ARPE-19 retinal pigment epithelial cells, SRPIN803 demonstrates a clear advantage over its precursor SRPIN340 in suppressing VEGF production. This difference is directly attributed to SRPIN803's dual inhibition of CK2 in addition to SRPK1, whereas SRPIN340 is a selective SRPK1 inhibitor [1].

Angiogenesis Ophthalmology Kinase Inhibition

In Vivo Efficacy: SRPIN803 vs. SRPIN340 in a Mouse Model of Choroidal Neovascularization

In a laser-induced mouse model of choroidal neovascularization (CNV), a key feature of wet AMD, SRPIN803 was shown to be 'highly efficacious' compared to SRPIN340 [1]. Topical administration of an eye ointment containing SRPIN803 led to a significant reduction in CNV, a result directly linked to its dual kinase inhibition mechanism .

In Vivo Pharmacology Ophthalmology Angiogenesis

Cross-Study Selectivity Comparison: SRPIN803 vs. Other SRPK1 Inhibitors (SPHINX, SPHINX31, MSC-1186)

SRPIN803's selectivity profile against a broad panel of 306 kinases is documented, with the primary targets being CK2 and SRPK1 . This can be contrasted with the selectivity of other tool compounds. For instance, SPHINX is a selective SRPK1 inhibitor (IC50 = 0.58 μM) with no reported CK2 activity [1]. SPHINX31 is a highly potent SRPK1 inhibitor (IC50 = 5.9 nM) . MSC-1186 is a pan-SRPK inhibitor (IC50: SRPK1=2.7 nM, SRPK2=81 nM, SRPK3=0.6 nM) . SRPIN803 uniquely combines potent CK2 inhibition with SRPK1 inhibition, while showing minimal activity against SRPK2 (13.7% inhibition at 10 μM) .

Kinase Selectivity Target Engagement Drug Discovery

Primary Research Applications for SRPIN803 Based on Verified Differentiation


Functional Validation of the CK2-SRPK1 Axis in Angiogenesis and AMD

SRPIN803 is the primary tool compound for experiments aiming to delineate the combined role of CK2 and SRPK1 in VEGF regulation and pathological angiogenesis. Its superior VEGF suppression over the SRPK1-only inhibitor SRPIN340 in ARPE-19 cells [1] and its high efficacy in a mouse CNV model provide the functional evidence necessary to support this dual-target hypothesis in AMD research.

In Vivo Efficacy Studies for Topical Ocular Anti-Angiogenic Therapy

SRPIN803 is uniquely positioned for in vivo studies focused on topical treatment of ocular neovascular diseases. The demonstrated efficacy of a topically administered SRPIN803 ointment in significantly inhibiting CNV in mice provides a critical proof-of-concept that is not reported for other selective SRPK1 inhibitors (e.g., SPHINX, SRPIN340) via the same non-invasive route.

Selective Dual-Target Kinase Profiling in Cellular Models

SRPIN803 serves as a standard for studies requiring concurrent inhibition of CK2 and SRPK1 with a known selectivity profile. With documented inhibition across a 306-kinase panel (IC50 = 0.203 μM for CK2, 2.4 μM for SRPK1; weak inhibition of SRPK2) , SRPIN803 is a more appropriate tool than a combination of separate selective inhibitors, which introduces the variable of off-target effects from two distinct chemical scaffolds. Its distinct profile allows for clear interpretation of phenotypes arising from dual CK2/SRPK1 blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for SRPIN803

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.